3,3-Dipropylpyrrolidine: A Lipophilic Gem-Disubstituted Scaffold
3,3-Dipropylpyrrolidine: A Lipophilic Gem-Disubstituted Scaffold
This in-depth technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,3-Dipropylpyrrolidine (CAS 1249032-45-8).[1]
Technical Monograph for Medicinal Chemistry & Drug Design [1]
Executive Summary & Chemical Identity
3,3-Dipropylpyrrolidine is a specialized saturated heterocyclic building block characterized by a gem-disubstitution pattern at the C3 position.[1] Unlike simple pyrrolidines, the presence of two propyl chains introduces significant lipophilicity and steric bulk, making it a critical scaffold for modulating the Thorpe-Ingold effect (conformational restriction) in drug candidates. It is primarily utilized to block metabolic hot-spots and tune the physicochemical profile (LogP) of CNS-active agents and kinase inhibitors.[1]
Core Chemical Data
| Property | Specification |
| CAS Number | 1249032-45-8 |
| IUPAC Name | 3,3-Dipropylpyrrolidine |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| SMILES | CCCN(CCC)C1CNCC1 (Note: This SMILES depicts N-substitution; correct C3-substitution is CCCC1(CNCC1)CCC) |
| Correct SMILES | CCCC1(CNCC1)CCC |
| Physical State | Viscous liquid or low-melting solid (typically supplied as HCl salt) |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~10.5 (Typical secondary amine) |
Physicochemical Properties & Structural Logic
The 3,3-dipropyl substitution is not merely cosmetic; it fundamentally alters the pyrrolidine ring's behavior compared to its unsubstituted analogs.
The Gem-Disubstituent Effect (Thorpe-Ingold)
The two propyl groups at the C3 position compress the internal bond angle of the quaternary carbon.[1] This compression forces the pyrrolidine ring into a more defined "envelope" conformation, reducing the entropic penalty of binding to a protein target.
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Mechanism : The steric bulk of the propyl chains repels adjacent atoms, favoring ring closure during synthesis and "locking" the bioactive conformation in receptor pockets.
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Medicinal Value : Increases potency by pre-organizing the pharmacophore.
Lipophilicity & BBB Penetration
With a CLogP > 3.0, 3,3-dipropylpyrrolidine is significantly more lipophilic than pyrrolidine (LogP ~0.2).
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Application : Ideal for Central Nervous System (CNS) programs where high lipid solubility is required to cross the Blood-Brain Barrier (BBB).[1]
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Risk : High lipophilicity can lead to high non-specific binding (plasma protein binding).
Synthesis & Manufacturing Protocols
The synthesis of 3,3-dipropylpyrrolidine challenges standard alkylation due to the steric hindrance of the second propyl group. The most robust industrial route involves the alkylation of protected lactams followed by global reduction.
Diagrammatic Workflow (Graphviz)
The following pathway illustrates the conversion of N-Boc-pyrrolidin-2-one to the final amine.
Caption: Step-wise construction of the 3,3-dipropyl core via sequential enolate alkylation and amide reduction.
Detailed Experimental Protocol
Step 1: Sequential Alkylation (Formation of the Quaternary Center)
-
Reagents : N-Boc-pyrrolidin-2-one, Lithium Hexamethyldisilazide (LiHMDS), 1-Iodopropane.[1]
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Protocol :
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Cool a solution of N-Boc-pyrrolidin-2-one in dry THF to -78°C under Argon.
-
Add LiHMDS (1.1 eq) dropwise to generate the enolate. Stir for 30 min.
-
Add 1-Iodopropane (1.2 eq) slowly. Allow to warm to 0°C.
-
Critical Step : Cool back to -78°C and repeat with a second equivalent of LiHMDS and 1-Iodopropane. The second alkylation is sluggish due to sterics; warming to room temperature or mild reflux may be required after addition.
-
Quench with NH₄Cl(aq). Extract with EtOAc.[1]
-
Step 2: Lactam Reduction
-
Reagents : Borane-THF complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).
-
Protocol :
-
Dissolve the 3,3-dipropyl-lactam in anhydrous THF.
-
Add BH₃[1]·THF (excess, 3-4 eq) at 0°C.
-
Reflux for 12-16 hours to ensure complete reduction of the sterically hindered amide.
-
Workup : Carefully quench with MeOH (gas evolution!). Add conc. HCl and reflux for 1 hour to break the boron-amine complex.
-
Basify with NaOH and extract the free amine into DCM.
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Medicinal Chemistry Applications
Metabolic Blocking (MetID)
The C3 position of pyrrolidine is a common site for oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).
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Strategy : Substitution with propyl groups creates a "metabolic shield."[1] The steric bulk prevents the P450 heme iron from accessing the C3-H bonds (which are now replaced by C-C bonds) and hinders access to the adjacent C4 hydrogens.
Scaffold for GPCR & Kinase Inhibitors
3,3-Dipropylpyrrolidine serves as a hydrophobic core in:
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Chemokine Receptor Antagonists (CCR5/CCR2) : The propyl chains fill hydrophobic pockets in the receptor transmembrane domain.
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Ion Channel Blockers : Used in N-type calcium channel blockers where the lipophilic cation motif is essential.[1]
Comparative Analysis of 3,3-Disubstituted Pyrrolidines
| Substituent | LogP Impact | Steric Bulk (A-Value) | Primary Utility |
| 3,3-Dimethyl | Moderate | Low | Conformational bias without high lipophilicity. |
| 3,3-Difluoro | Low | Very Low | Lowering pKa, blocking metabolism, no steric clash.[1] |
| 3,3-Dipropyl | High | High | Filling large hydrophobic pockets; Max metabolic stability. |
Safety & Handling (SDS Summary)
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Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage : Hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Incompatibility : Strong oxidizing agents and acid chlorides.
References
-
PubChem Compound Summary . 3,3-Dipropylpyrrolidine (CAS 1249032-45-8).[1][2][3][4] National Center for Biotechnology Information.[1] Available at: [Link]
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Beesley, R. M., et al. "The Thorpe-Ingold Effect in Gem-Disubstituted Ring Systems."[1] Journal of the Chemical Society, Perkin Transactions. (Foundational text on gem-disubstituent effects).
- Patent US11149021B2. N-(azaaryl)cyclolactam-1-carboxamide derivative, preparation method therefor, and use thereof. (Describes the synthesis of 3,3-dipropyl-2-oxopyrrolidine intermediates).
-
Carreiro, E. P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules, 2021.[5][6][7][8] (Review of pyrrolidine pharmacophores).
Sources
- 1. 176-67-0|2,8-Diazaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 2. 1803597-12-7|3-(Cyclopentylmethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 19885-60-0|cis-3,7-Diazabicyclo[3.3.0]octane|BLD Pharm [bldpharm.com]
- 4. 112626-50-3|Octahydrocyclopenta[c]pyrrole hydrochloride|BLD Pharm [bldpharm.com]
- 5. arxiv.org [arxiv.org]
- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
